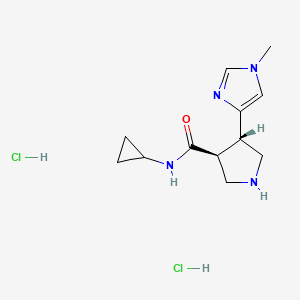![molecular formula C12H9F3N2O2 B2971776 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006482-42-3](/img/structure/B2971776.png)
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the CAS Number: 1006482-42-3 . It has a molecular weight of 270.21 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 270.21 .Scientific Research Applications
Antidiabetic Characterization and SAR Studies
4-{[3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid derivatives have been explored for their potential as antihyperglycemic agents. Kees et al. (1996) demonstrated the synthesis and structure-activity relationship (SAR) studies of these compounds. They found that certain substitutions on the benzyl group combined with a trifluoromethyl group led to potent antihyperglycemic effects in diabetic mice. This study provides insight into the chemical modifications that enhance the antidiabetic properties of these compounds (Kees et al., 1996).
Supramolecular Polymeric Aggregation in Ionic Liquids
Javed et al. (2021) utilized naturally occurring benzoic acid derived anions, including those similar to this compound, to prepare ionic liquids. These liquids exhibited supramolecular polymeric aggregation and were applied in organic catalysis in aqueous mediums, showcasing their potential in facilitating chemical reactions (Javed et al., 2021).
Crystal Structure Determination
The crystal structure of a drug molecule similar to this compound was determined by Baias et al. (2013) using NMR powder crystallography. This study highlights the importance of determining the crystal structure of drug molecules for understanding their physical and chemical properties, which is crucial for drug development (Baias et al., 2013).
Heterocyclic Compound Synthesis
Fadda et al. (2012) utilized a similar compound, 4-(2-cyanoacetamido)benzoic acid, as a key intermediate for synthesizing various heterocyclic compounds. These compounds have numerous applications in pharmaceuticals and agrochemicals, demonstrating the versatility of benzoic acid derivatives in synthesizing useful compounds (Fadda et al., 2012).
Quantum Structure-Metabolism Relationships
Ghauri et al. (1992) conducted a study on the structure-metabolism relationships of substituted benzoic acids, including trifluoromethyl benzoic acids. This research provides valuable insights into how molecular properties influence the metabolism of these compounds, which is crucial for drug design and predicting drug interactions (Ghauri et al., 1992).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZBNJPEEBPDSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2971695.png)

![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)

![5-(5,6,7,8-Tetrahydroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2971705.png)



![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2971710.png)



![4-Chloro-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
